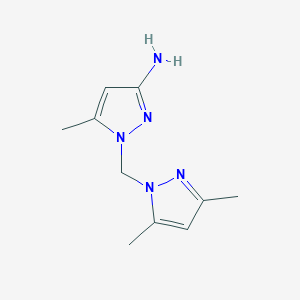
1-((3,5-二甲基-1H-吡唑-1-基)甲基)-5-甲基-1H-吡唑-3-胺
描述
“1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects . The pyrazole rings of these compounds are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .
Synthesis Analysis
The synthesis of similar multidentate poly ( (3,5-dimethylpyrazol-1-yl)methyl)benzene ligands has been carried out by alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF .
Molecular Structure Analysis
The 1 H-NMR, 13 C-NMR, and IR spectroscopic data of these ligands have been fully assigned . The crystalline structure of one compound was completely determined by single-crystal X-ray diffraction at 111 K and room temperature together with the isobaric thermal expansion .
Chemical Reactions Analysis
The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . The results demonstrated that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques such as 1 H-NMR, 13 C-NMR, and IR spectroscopy . The molecular weight of a similar compound, ((1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl)methyl)amine, is 179.26 .
科学研究应用
化学反应和产物生成
1-((3,5-二甲基-1H-吡唑-1-基)甲基)-5-甲基-1H-吡唑-3-胺参与各种化学反应,生成不同的产物。例如,阿佩尔盐与 1H-吡唑-5-胺(包括与我们感兴趣的化合物在结构上相似的化合物)反应,生成 N-(4-氯-5H-1,2,3-二噻唑-5-亚烷基)-1H-吡唑-5-胺和 6H-吡唑并[3,4-c]异噻唑-3-腈等产物。反应条件(如 pH)会影响产物比例 (Koyioni 等人,2014)。
合成和表征
涉及 1-((3,5-二甲基-1H-吡唑-1-基)甲基)-5-甲基-1H-吡唑-3-胺的衍生物的合成和表征是一个活跃的研究领域。例如,新席夫碱的合成及其抗菌活性的评估突出了这些化合物在各种应用中的潜力 (Al-Smaisim,2012)。
催化和多米诺反应
与 1-((3,5-二甲基-1H-吡唑-1-基)甲基)-5-甲基-1H-吡唑-3-胺相似的化合物在某些反应中用作催化剂。一个例子是合成吡唑并[3,4-b]吡啶的 L-脯氨酸催化的多米诺反应,表明此类化合物在促进复杂的化学转化中的作用 (Gunasekaran 等人,2014)。
理论研究和缓蚀
理论研究(如使用密度泛函理论 (DFT) 的研究)用于预测吡唑衍生物的行为和性质。此类研究可以深入了解其作为缓蚀剂的潜力,展示这些化合物在材料科学中的应用 (Wang 等人,2006)。
抗菌和抗癌剂
吡唑衍生物(包括与我们感兴趣的化合物在结构上相关的化合物)已被合成并对其抗菌和抗癌活性进行了评估。这项研究突出了这些化合物在药物化学和药物开发中的潜在用途 (Hafez 等人,2016)。
未来方向
The future directions of research on pyrazole derivatives could involve further exploration of their diverse pharmacological effects, including their potent antileishmanial and antimalarial activities . Additionally, their potential applications in the catalysis area, medicine, or biomimetism studies could be further investigated .
作用机制
Target of Action
The primary target of this compound is Leishmania major pteridine reductase 1 (LmPTR1) . This enzyme plays a crucial role in the survival and proliferation of Leishmania parasites, which are responsible for diseases such as leishmaniasis and malaria .
Mode of Action
The compound interacts with its target, LmPTR1, by fitting into the enzyme’s active site . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction . The binding of the compound to the enzyme inhibits its function, thereby exerting its antileishmanial and antimalarial effects .
Biochemical Pathways
The compound affects the biochemical pathway involving LmPTR1. By inhibiting this enzyme, the compound disrupts the metabolic processes of the Leishmania parasites, affecting their survival and proliferation . The downstream effects of this disruption are still under investigation.
Pharmacokinetics
The compound’s potent in vitro activity suggests that it may have favorable bioavailability
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . Specifically, it has been found to inhibit the growth of Leishmania parasites more effectively than standard drugs . This suggests that the compound could potentially be used as a new therapeutic agent for treating leishmaniasis and malaria .
生化分析
Biochemical Properties
1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound has been shown to interact with enzymes such as catecholase, where it acts as a ligand, forming complexes that can catalyze the oxidation of catechol to quinone . The nature of these interactions is primarily through coordination bonds with metal ions present in the active sites of the enzymes, enhancing their catalytic activity.
Cellular Effects
The effects of 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of acetylcholinesterase, an enzyme crucial for nerve impulse transmission, leading to changes in cellular behavior and function . Additionally, the compound’s interaction with reactive oxygen species (ROS) can impact oxidative stress levels within cells, further influencing cellular metabolism and gene expression.
Molecular Mechanism
At the molecular level, 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine exerts its effects through specific binding interactions with biomolecules. The compound can form coordination complexes with metal ions, which are essential for its role as a catalyst in biochemical reactions . These interactions can lead to enzyme activation or inhibition, depending on the context, and can also result in changes in gene expression by influencing transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function, although these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine vary with different dosages in animal models. At lower doses, the compound can enhance enzymatic activity and improve cellular function. At higher doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial, beyond which it becomes harmful.
Metabolic Pathways
1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role as a ligand in enzyme complexes allows it to influence the catalytic activity of these enzymes, thereby affecting the overall metabolic pathways . These interactions can lead to changes in the levels of specific metabolites, impacting cellular metabolism and function.
Transport and Distribution
Within cells and tissues, 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound reaches its site of action, where it can interact with the relevant biomolecules and exert its effects.
属性
IUPAC Name |
1-[(3,5-dimethylpyrazol-1-yl)methyl]-5-methylpyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-7-4-8(2)14(12-7)6-15-9(3)5-10(11)13-15/h4-5H,6H2,1-3H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPXEGXFUZPRBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CN2C(=CC(=N2)N)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001160219 | |
| Record name | 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006319-19-2 | |
| Record name | 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006319-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001160219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 3-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3197459.png)

![1-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B3197473.png)
![N-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B3197478.png)
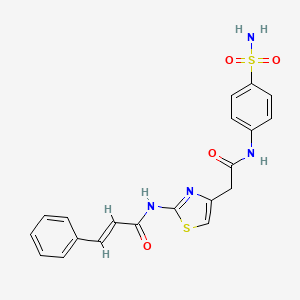
![2-(2,5-dimethylphenyl)-N-(3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3197496.png)
![2-(3,4-dimethylphenyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3197500.png)
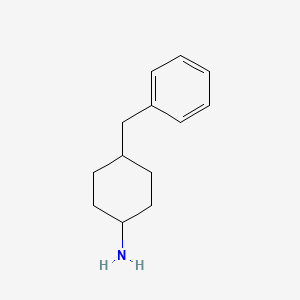
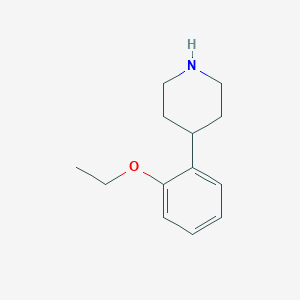
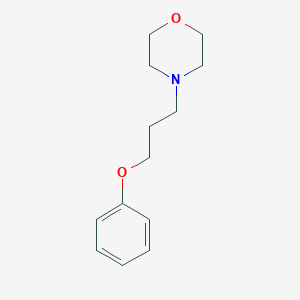
![5-bromo-N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B3197520.png)
![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3197528.png)
